7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one is a chemical compound characterized by its unique structure, which includes a naphthalene core substituted with an amino group and a bromine atom. Its molecular formula is and it has a molecular weight of 225.10 g/mol. The compound features a bicyclic structure that contributes to its biological activity and potential applications in medicinal chemistry.
These reactions are significant for modifying the compound to enhance its biological properties or for synthesizing derivatives.
7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one exhibits promising biological activities. It has been studied for:
These activities make it a candidate for further pharmacological studies.
The synthesis of 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one typically involves:
The Claisen-Schmidt condensation method has also been reported for synthesizing related compounds, indicating versatility in synthetic approaches .
This compound has several applications, particularly in:
Interaction studies involving 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one focus on its binding affinity to various proteins and enzymes. Preliminary results suggest:
These interactions highlight its potential as a therapeutic agent and warrant further investigation.
Several compounds share structural similarities with 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
5-Bromo-3,4-dihydronaphthalen-2(1H)-one | 117294-21-0 | 1.00 | Lacks the amino group; different biological activity |
5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | 144066-44-4 | 0.98 | Increased bromination; potential for enhanced reactivity |
8-Bromo-3,4-dihydronaphthalen-1(2H)-one | 214697-98-0 | 0.95 | Different position of bromine; varying pharmacological properties |
1-(2-Bromo-6-methylphenyl)propan-2-one | 1803741-93-6 | 0.95 | Different core structure; used in different applications |
1-(3-Bromo-2-methylphenyl)propan-2-one | 1504015-47-7 | 0.92 | Distinct functional groups affecting reactivity |
The presence of the amino group and the specific bromination pattern of 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one contribute to its unique chemical behavior and biological activity compared to these similar compounds.